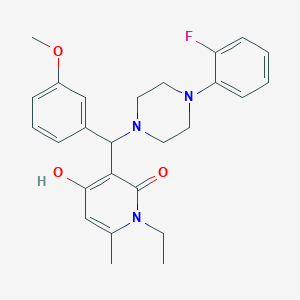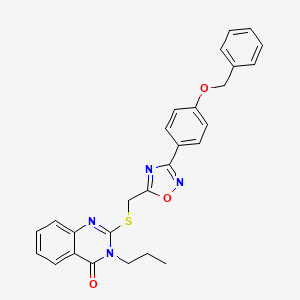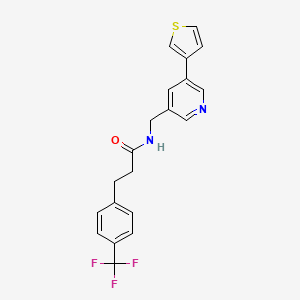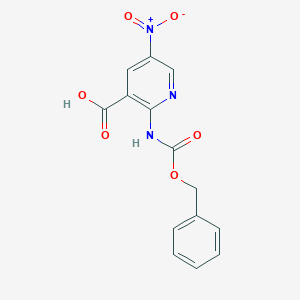
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroimaging and Neuroscience Research
The research involving compounds structurally similar to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, especially those containing fluorophenyl and piperazine groups, has been primarily focused on neuroimaging and neuroscience. These compounds have been utilized as radioligands for positron emission tomography (PET) imaging to study various neurological and psychiatric conditions. For instance, compounds like N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have shown promise as PET tracers for serotonin 5-HT1A receptors, which play a crucial role in neuropsychiatric disorders (Gonzalo García et al., 2014). These tracers are valuable for in vivo quantification of receptor densities and their distribution in the brain, offering insights into the pathophysiology of disorders like depression, anxiety, and schizophrenia.
Dopamine Transporter Research
Another area of application involves the study of the dopamine transporter (DAT), a key protein in the dopaminergic system implicated in conditions such as Parkinson's disease and addiction. Compounds similar to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one have been explored for their affinity and selectivity towards DAT. For example, studies have synthesized and evaluated analogs for their potential as dopamine uptake inhibitors, aiming to develop therapeutic agents for cocaine abuse and other disorders related to dopaminergic dysfunction (D. Lewis et al., 1999; L. Hsin et al., 2002). These studies contribute to understanding how modulation of DAT can influence dopaminergic signaling and potentially offer new treatment avenues for addiction and neurodegenerative diseases.
Anticancer and Antimicrobial Research
Additionally, some research has explored the cytotoxic and antimicrobial properties of compounds with similar structures. For instance, polyfunctionalized piperidone oxime ethers with various substituents, including fluorophenyl groups, have been synthesized and evaluated for their in vitro antiproliferative activity against certain cancer cell lines, such as human cervical carcinoma (HeLa) cells (P. Parthiban et al., 2011). These studies aim to identify novel anticancer agents with improved efficacy and selectivity.
特性
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)16-23(31)24(26(30)32)25(19-8-7-9-20(17-19)33-3)29-14-12-28(13-15-29)22-11-6-5-10-21(22)27/h5-11,16-17,25,31H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDBKQWARFDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)


![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)






![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
